Cas no 22177-46-4 (2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-amino-1,3(2H,4H)-Isoquinolinedione
- 1,3(2H,4H)-Isoquinolinedione,2-amino-
- 2-amino-4H-isoquinoline-1,3-dione
- 2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 2-Amino-4H-isochinolin-1,3-dion
- 2-Aminohomophthalimide
- ATHQD
- 1,3(2H,4H)-Isoquinolinedione, 2-amino-
- NSC110333
- NSC-110333
- Oprea1_224479
- BDBM50125802
- EN300-332089
- DTXSID80176712
- Z1198159165
- 2-amino-4H-isoquinoline-1, 3-dione
- 1IYV36MFF1
- AK-830/13217043
- AKOS006228477
- UNII-1IYV36MFF1
- 2-Aminoisoquinoline-1,3(2H,4H)-dione
- CHEMBL277286
- NSC 110333
- SCHEMBL9382466
- MB02175
- 22177-46-4
- 2-AMINO-1,3-DIOXO-1,2,3,4-TETRAHYDROISOQUINOLINE
-
- MDL: MFCD01928802
- インチ: InChI=1S/C9H8N2O2/c10-11-8(12)5-6-3-1-2-4-7(6)9(11)13/h1-4H,5,10H2
- InChIKey: LBNIVJQTSUZBGG-UHFFFAOYSA-N
- ほほえんだ: NN1C(=O)CC2C(=CC=CC=2)C1=O
計算された属性
- せいみつぶんしりょう: 176.05900
- どういたいしつりょう: 176.058578
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.377
- ふってん: 364.1°Cat760mmHg
- フラッシュポイント: 174°C
- 屈折率: 1.635
- PSA: 63.40000
- LogP: 0.72340
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione セキュリティ情報
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-332089-1g |
2-amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
22177-46-4 | 95% | 1g |
$528.0 | 2023-09-04 | |
Chemenu | CM226711-1g |
2-Aminoisoquinoline-1,3(2H,4H)-dione |
22177-46-4 | 97% | 1g |
$*** | 2023-03-30 | |
TRC | A578568-25mg |
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
22177-46-4 | 25mg |
$ 94.00 | 2023-09-08 | ||
A2B Chem LLC | AD59107-5g |
2-Aminoisoquinoline-1,3(2H,4H)-dione |
22177-46-4 | 95% | 5g |
$1646.00 | 2024-04-20 | |
1PlusChem | 1P007PPF-10g |
1,3(2H,4H)-Isoquinolinedione,2-amino- |
22177-46-4 | 95% | 10g |
$2867.00 | 2023-12-18 | |
1PlusChem | 1P007PPF-500mg |
1,3(2H,4H)-Isoquinolinedione,2-amino- |
22177-46-4 | 95% | 500mg |
$559.00 | 2025-02-22 | |
1PlusChem | 1P007PPF-50mg |
1,3(2H,4H)-Isoquinolinedione,2-amino- |
22177-46-4 | 95% | 50mg |
$176.00 | 2025-02-22 | |
A2B Chem LLC | AD59107-50mg |
2-Aminoisoquinoline-1,3(2H,4H)-dione |
22177-46-4 | 95% | 50mg |
$142.00 | 2024-04-20 | |
A2B Chem LLC | AD59107-2.5g |
2-Aminoisoquinoline-1,3(2H,4H)-dione |
22177-46-4 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
1PlusChem | 1P007PPF-2.5g |
1,3(2H,4H)-Isoquinolinedione,2-amino- |
22177-46-4 | 95% | 2.5g |
$1334.00 | 2025-02-22 |
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-Amino-1,2,3,4-tetrahydroisoquinoline-1,3-dioneに関する追加情報
2-amino-1,3(2H,4H)-Isoquinolinedione (CAS No. 22177-46-4): A Comprehensive Overview
2-amino-1,3(2H,4H)-Isoquinolinedione, with the CAS number 22177-46-4, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 2-amino-isoquinoline-1,3-dione, features a unique structural framework that makes it a valuable building block for various applications. Its molecular formula is C9H6N2O2, and it belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and industrial uses.
The chemical properties of 2-amino-1,3(2H,4H)-Isoquinolinedione are characterized by its aromaticity and the presence of both amino and carbonyl functional groups. These features contribute to its reactivity and ability to participate in a wide range of chemical transformations. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), while being sparingly soluble in water. Its melting point ranges between 220-230°C, indicating its stability under standard conditions.
In recent years, 2-amino-1,3(2H,4H)-Isoquinolinedione has been explored for its potential applications in pharmaceutical research. The compound's structural similarity to naturally occurring alkaloids has made it a candidate for drug discovery programs targeting various diseases. Researchers have investigated its role as a precursor for synthesizing novel anticancer agents, antimicrobial compounds, and central nervous system (CNS) modulators. Its ability to interact with biological targets such as enzymes and receptors has been a subject of ongoing studies.
The synthesis of 2-amino-1,3(2H,4H)-Isoquinolinedione typically involves multi-step organic reactions starting from readily available precursors. One common method includes the cyclization of appropriately substituted benzene derivatives followed by functional group transformations. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes, reducing the environmental impact of its production. These innovations align with the growing demand for eco-friendly chemical processes in the industry.
Beyond pharmaceutical applications, 2-amino-isoquinoline-1,3-dione has found use in material science. Its conjugated π-electron system makes it interesting for developing organic semiconductors and luminescent materials. Researchers have incorporated this compound into polymer matrices to create advanced materials with unique optical and electronic properties. These developments are particularly relevant in the context of organic electronics and renewable energy technologies, which are currently hot topics in scientific research.
The safety profile of 2-amino-1,3(2H,4H)-Isoquinolinedione has been extensively studied to ensure its proper handling in laboratory and industrial settings. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed, including the use of personal protective equipment and proper ventilation. Material safety data sheets (MSDS) provide detailed information about its storage conditions and first aid measures in case of accidental exposure.
Market analysis indicates growing interest in CAS 22177-46-4 among chemical suppliers and research institutions. The compound's versatility has led to increased demand from both academic and industrial sectors. Several specialty chemical manufacturers now offer 2-amino-1,3(2H,4H)-Isoquinolinedione in various quantities, ranging from milligram-scale for research purposes to kilogram quantities for commercial applications. Pricing trends reflect its status as a specialty chemical with significant value-added potential.
Recent publications in scientific journals have highlighted novel applications of 2-amino-isoquinoline-1,3-dione in catalysis and supramolecular chemistry. Its ability to form coordination complexes with metal ions has opened new possibilities in homogeneous catalysis, while its hydrogen-bonding capacity makes it useful for designing molecular recognition systems. These developments address current research trends in smart materials and molecular engineering.
Quality control of 2-amino-1,3(2H,4H)-Isoquinolinedione typically involves analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for various applications. The availability of high-purity samples has been crucial for advancing research in areas where precise molecular structure is essential for performance.
Looking ahead, the future prospects for CAS 22177-46-4 appear promising. With ongoing research into its biological activities and material properties, new applications are likely to emerge. The compound's structural features make it a versatile scaffold for further chemical modifications, potentially leading to breakthroughs in multiple scientific disciplines. As interest in heterocyclic compounds continues to grow, 2-amino-1,3(2H,4H)-Isoquinolinedione is well-positioned to remain an important subject of investigation.
For researchers and industry professionals seeking information about 2-amino-isoquinoline-1,3-dione, numerous resources are available, including technical datasheets, scientific literature, and supplier catalogs. The compound's unique characteristics and broad applicability ensure its continued relevance in chemical research and development. As synthetic methodologies advance and new applications are discovered, 2-amino-1,3(2H,4H)-Isoquinolinedione will likely maintain its status as a valuable compound in the chemist's toolkit.
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